5-Indolinecarbaldehyde hydrochloride
CAS No.: 2241594-17-0
Cat. No.: VC11677503
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241594-17-0 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-5-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H |
| Standard InChI Key | BNLRDSLXSRASBM-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=C(C=C2)C=O.Cl |
| Canonical SMILES | C1CNC2=C1C=C(C=C2)C=O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Indolinecarbaldehyde hydrochloride consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The aldehyde functional group (-CHO) is positioned at the 5th carbon of the indoline system, while the hydrochloride salt enhances its stability and solubility. The compound’s planar structure facilitates π-π interactions, making it suitable for binding to biological targets .
Structural Formula:
Physicochemical Properties
Key physical properties include:
The aldehyde group’s electrophilicity enables nucleophilic additions, while the indoline core contributes to aromatic stability .
Synthesis and Manufacturing
Friedel-Crafts Acylation and Cyclization
A common route involves Friedel-Crafts acylation followed by intramolecular cyclization. For example, 3-chloropropionyl chloride reacts with anisole under Lewis acid catalysis (e.g., ) to form a propiophenone intermediate, which undergoes thermal cyclization to yield indanone derivatives . Adapting this method, 5-indolinecarbaldehyde could be synthesized via formylation:
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Formylation:
Vilsmeier-Haack formylation introduces the aldehyde group using and DMF: -
Salt Formation:
Treatment with HCl gas yields the hydrochloride salt.
Alternative Methods
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Oxidation of 5-Methylindoline:
Catalytic oxidation (e.g., MnO) converts the methyl group to an aldehyde. -
Palladium-Catalyzed Carbonylation:
CO insertion reactions using Pd catalysts enable direct aldehyde synthesis.
Biological Activities and Mechanisms
Enzyme Inhibition
5-Indolinecarbaldehyde hydrochloride demonstrates inhibitory activity against N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme critical for lysine biosynthesis. DapE inhibition disrupts peptidoglycan formation, offering antimicrobial potential :
| Target Enzyme | IC (µM) | Mechanism |
|---|---|---|
| DapE | 12.5 | Competitive inhibition |
Antimicrobial Properties
Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . The aldehyde group’s electrophilicity likely disrupts microbial cell membranes.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Schiff base derivatives chelate metal ions, inducing apoptosis.
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Antipsychotics: Modifications at the indoline nitrogen enhance blood-brain barrier penetration.
Material Science
Its planar structure aids in designing organic semiconductors and photovoltaic materials.
| Hazard Statement | Precautionary Measures |
|---|---|
| H315, H319 | Wear gloves, eye protection |
| H335 | Use in well-ventilated areas |
Comparative Analysis with Related Compounds
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